4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile
4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile
Brand Name:
Vulcanchem
CAS No.:
448914-39-4
VCID:
VC0431349
InChI:
InChI=1S/C22H13N5O2/c1-14(28)15-5-4-6-18(9-15)29-22-11-17(13-24)16(12-23)10-21(22)27-20-8-3-2-7-19(20)25-26-27/h2-11H,1H3
SMILES:
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3
Molecular Formula:
C22H13N5O2
Molecular Weight:
379.4g/mol
4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile
CAS No.: 448914-39-4
Main Products
VCID: VC0431349
Molecular Formula: C22H13N5O2
Molecular Weight: 379.4g/mol
CAS No. | 448914-39-4 |
---|---|
Product Name | 4-(3-Acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile |
Molecular Formula | C22H13N5O2 |
Molecular Weight | 379.4g/mol |
IUPAC Name | 4-(3-acetylphenoxy)-5-(benzotriazol-1-yl)benzene-1,2-dicarbonitrile |
Standard InChI | InChI=1S/C22H13N5O2/c1-14(28)15-5-4-6-18(9-15)29-22-11-17(13-24)16(12-23)10-21(22)27-20-8-3-2-7-19(20)25-26-27/h2-11H,1H3 |
Standard InChIKey | KADCVZKEQVOYKE-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
PubChem Compound | 1213124 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume